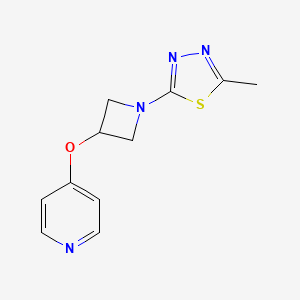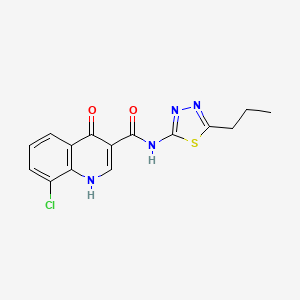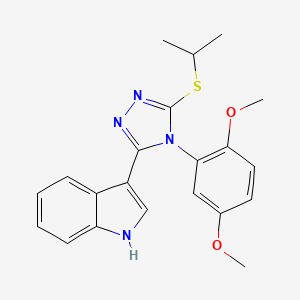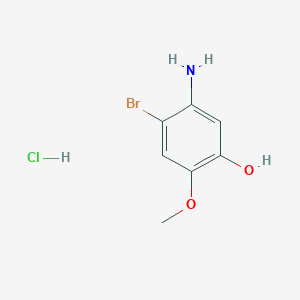
2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is not fully understood. However, research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole are still being studied. However, research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole in lab experiments is its potential as an anti-cancer agent. However, one limitation is the complexity of its synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole. One direction is to study its potential as a treatment for other diseases besides cancer. Another direction is to explore the possibility of modifying its structure to enhance its anti-cancer properties. Additionally, research could be done to better understand its mechanism of action and its effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is a complex process that involves multiple steps. The first step involves the reaction of 3-pyridin-4-yloxyazetidine with thiosemicarbazide. This reaction results in the formation of 2-methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole.
Applications De Recherche Scientifique
2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole has shown potential in the field of medicine. It has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-13-14-11(17-8)15-6-10(7-15)16-9-2-4-12-5-3-9/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVTQWKOZVNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2707131.png)


![1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea](/img/structure/B2707136.png)


![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)
